

# Application Notes and Protocols: Suzuki Coupling of Methyl 5-Bromo-2-methoxynicotinate

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## Compound of Interest

Compound Name: *Methyl 5-Bromo-2-methoxynicotinate*

Cat. No.: *B055909*

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## Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This document provides a detailed protocol for the Suzuki coupling of **Methyl 5-Bromo-2-methoxynicotinate** with various arylboronic acids, a transformation that yields 5-aryl-2-methoxynicotinates. These products are valuable intermediates in the synthesis of complex molecules with potential biological activity.

## General Reaction Scheme

The palladium-catalyzed Suzuki coupling of **Methyl 5-Bromo-2-methoxynicotinate** with a generic arylboronic acid is depicted below:

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Caption: General scheme of the Suzuki coupling reaction.

## Experimental Protocols

This section outlines two common protocols for the Suzuki coupling of **Methyl 5-Bromo-2-methoxynicotinate**. Protocol A employs the widely used Tetrakis(triphenylphosphine)palladium(0) catalyst, while Protocol B utilizes [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which is often effective for more challenging substrates.

### Protocol A: Using Pd(PPh<sub>3</sub>)<sub>4</sub>

Materials:

- **Methyl 5-Bromo-2-methoxynicotinate** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (5 mol%)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 equiv)
- 1,4-Dioxane and Water (4:1 v/v), degassed

- Schlenk flask or microwave vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a Schlenk flask containing a magnetic stir bar, add **Methyl 5-Bromo-2-methoxynicotinate** (e.g., 246 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
- Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
- Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
- Add 5 mL of degassed 4:1 1,4-dioxane/water via syringe.
- Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-aryl-2-methoxynicotinate.

## Protocol B: Using Pd(dppf)Cl<sub>2</sub>

Materials:

- **Methyl 5-Bromo-2-methoxynicotinate** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl<sub>2</sub>] (3 mol%)
- Potassium Phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0 equiv)
- Toluene and Water (10:1 v/v), degassed
- Reaction tube
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- In a reaction tube equipped with a magnetic stir bar, combine **Methyl 5-Bromo-2-methoxynicotinate** (e.g., 246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (22 mg, 0.03 mmol).
- Seal the tube and purge with argon or nitrogen for 10 minutes.
- Add 5.5 mL of degassed 10:1 toluene/water.
- Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.
- Monitor the reaction by TLC or LC-MS.

- After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
- Wash the filtrate with water (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

## Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of **Methyl 5-Bromo-2-methoxynicotinate** with various arylboronic acids, based on protocols for structurally similar 5-bromopyridine derivatives.<sup>[1]</sup>

Entry	Arylb oric Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylbo ronic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>2</sub> CO <sub>3</sub> (2)	Dioxane/ H <sub>2</sub> O (4:1)	90	18	85-95
2	4- Methoxy phenylbo ronic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>2</sub> CO <sub>3</sub> (2)	Dioxane/ H <sub>2</sub> O (4:1)	90	16	88-96
3	4- Fluoroph enylboro nic acid	Pd(dppf) Cl <sub>2</sub> (3)	K <sub>3</sub> PO <sub>4</sub> (2)	Toluene/ H <sub>2</sub> O (10:1)	100	12	82-90
4	3- Thienylb ronic acid	Pd(dppf) Cl <sub>2</sub> (3)	K <sub>3</sub> PO <sub>4</sub> (2)	Toluene/ H <sub>2</sub> O (10:1)	100	14	75-85
5	4- Acetylph enylboro nic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>2</sub> CO <sub>3</sub> (2)	Dioxane/ H <sub>2</sub> O (4:1)	90	20	70-80

## Product Characterization

The synthesized Methyl 5-aryl-2-methoxynicotinates can be characterized by standard spectroscopic techniques.

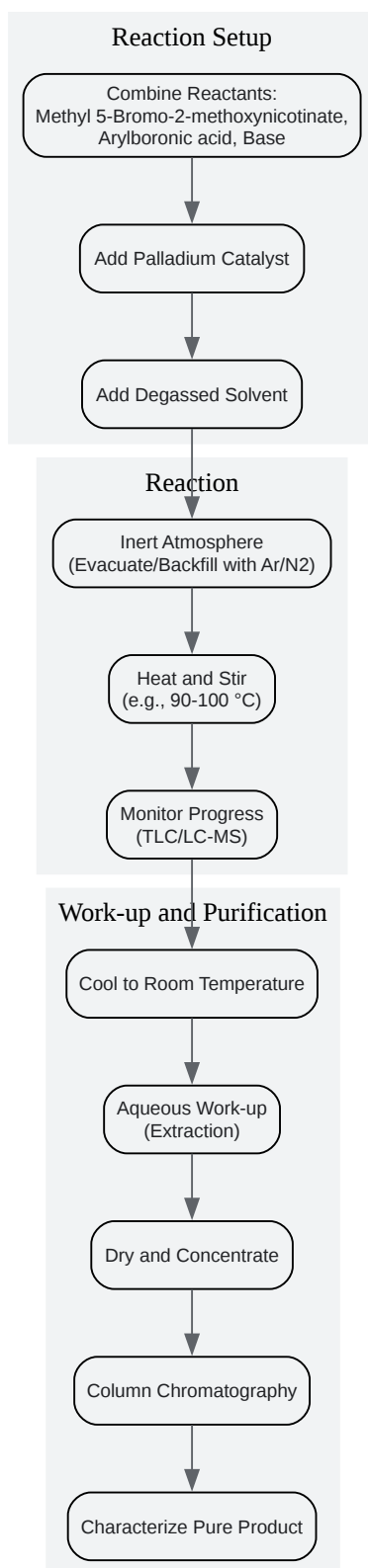
Example: Methyl 5-phenyl-2-methoxynicotinate

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ (ppm) 8.35 (d, J = 2.4 Hz, 1H), 8.10 (d, J = 2.4 Hz, 1H), 7.60 (m, 2H), 7.45 (m, 2H), 7.35 (m, 1H), 4.05 (s, 3H), 3.95 (s, 3H).
- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ (ppm) 166.2, 162.5, 147.1, 139.8, 137.2, 130.5, 129.1, 128.5, 127.3, 111.8, 53.6, 52.5.

- Mass Spectrometry (ESI):  $m/z$  calculated for  $C_{14}H_{13}NO_3$   $[M+H]^+$ : 244.09, found: 244.10.

## Mandatory Visualizations

## Experimental Workflow

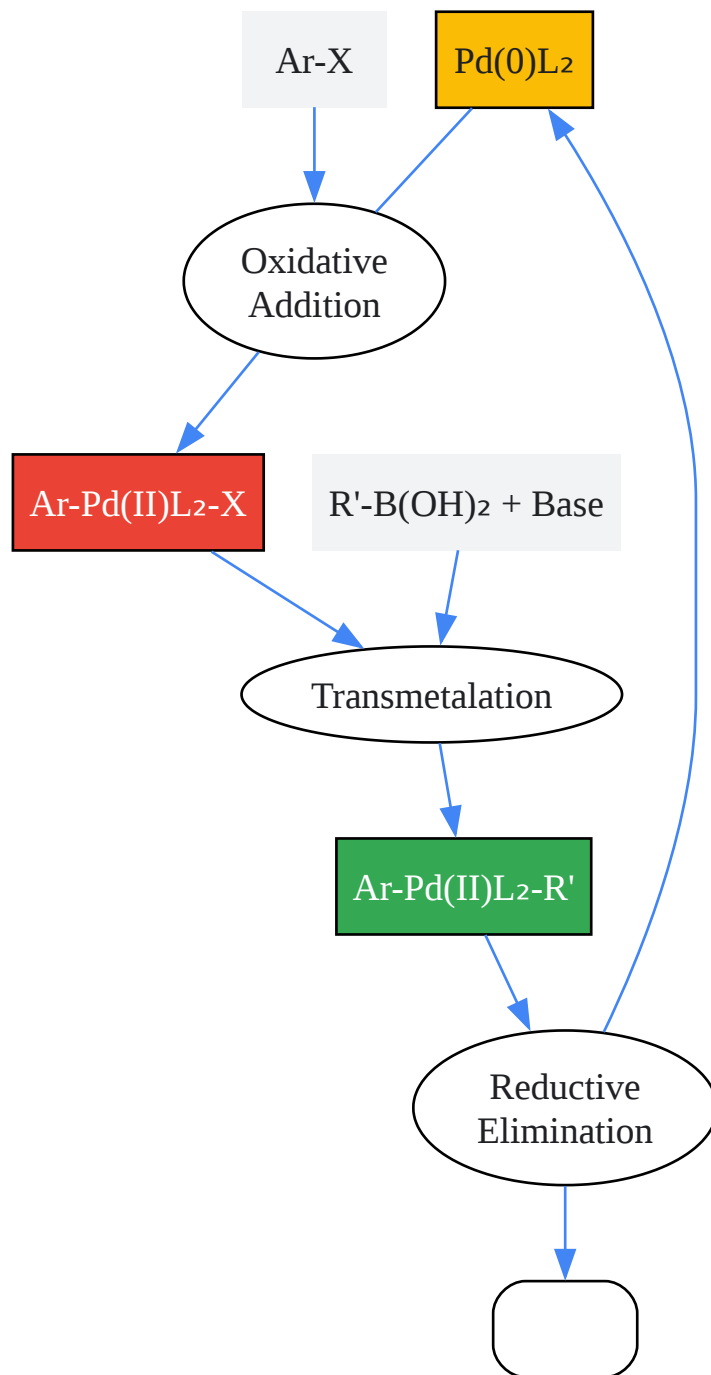


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Caption: A typical experimental workflow for a Suzuki coupling reaction.



## Suzuki Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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